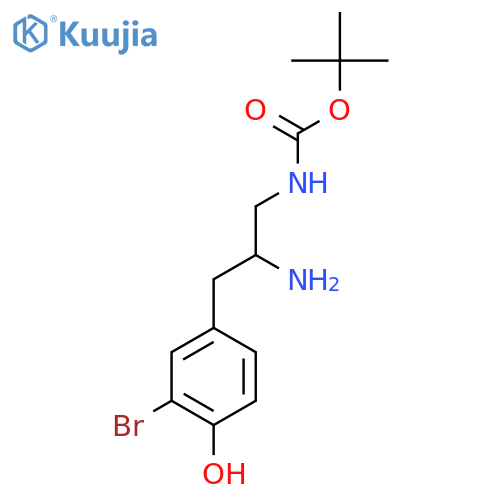

Cas no 2229236-26-2 (tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate)

tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate

- EN300-1874949

- 2229236-26-2

- tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate

-

- インチ: 1S/C14H21BrN2O3/c1-14(2,3)20-13(19)17-8-10(16)6-9-4-5-12(18)11(15)7-9/h4-5,7,10,18H,6,8,16H2,1-3H3,(H,17,19)

- InChIKey: FNDKIGCAVYKLKG-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)CC(CNC(=O)OC(C)(C)C)N)O

計算された属性

- せいみつぶんしりょう: 344.07356g/mol

- どういたいしつりょう: 344.07356g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1874949-2.5g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 2.5g |

$2660.0 | 2023-09-18 | ||

| Enamine | EN300-1874949-5.0g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1874949-0.1g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 0.1g |

$1195.0 | 2023-09-18 | ||

| Enamine | EN300-1874949-10.0g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 10g |

$5837.0 | 2023-06-01 | ||

| Enamine | EN300-1874949-1.0g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1874949-1g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1874949-0.05g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 0.05g |

$1140.0 | 2023-09-18 | ||

| Enamine | EN300-1874949-0.25g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 0.25g |

$1249.0 | 2023-09-18 | ||

| Enamine | EN300-1874949-5g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 5g |

$3935.0 | 2023-09-18 | ||

| Enamine | EN300-1874949-0.5g |

tert-butyl N-[2-amino-3-(3-bromo-4-hydroxyphenyl)propyl]carbamate |

2229236-26-2 | 0.5g |

$1302.0 | 2023-09-18 |

tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate 関連文献

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamateに関する追加情報

Introduction to Tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate (CAS No. 2229236-26-2)

Tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 2229236-26-2, this compound represents a sophisticated molecular structure designed for targeted applications in drug development and biochemical research. The presence of multiple functional groups, including an amino group, a bromo-substituted phenol moiety, and a carbamate linkage, makes it a versatile intermediate in the synthesis of more complex molecules.

The compound’s structure is particularly noteworthy for its potential in medicinal chemistry. The tert-butyl group provides steric hindrance, which can be strategically employed to modulate the reactivity and selectivity of subsequent chemical transformations. This feature is especially valuable in the design of enzyme inhibitors or receptor ligands where precise spatial orientation is critical for biological activity. Additionally, the 3-(3-bromo-4-hydroxyphenyl)propyl moiety introduces a hydroxyl and bromo substituent into the molecular framework, offering opportunities for further derivatization through hydrogen bonding, ionic interactions, or metal coordination.

In recent years, there has been growing interest in phenolic derivatives due to their diverse biological properties. The 3-bromo-4-hydroxyphenyl group in this compound is particularly relevant, as it resembles structures found in natural products known for their anti-inflammatory, antioxidant, and anticancer activities. Researchers have been exploring such motifs to develop novel therapeutic agents that can interact with biological targets in unique ways. The incorporation of a bromine atom further enhances the compound’s utility, as bromine can serve as a handle for cross-coupling reactions or as a label in diagnostic imaging.

The carbamate functional group is another key feature of this compound. Carbamates are widely used in pharmaceuticals due to their ability to form stable amide-like bonds with biological molecules. This functionality has been exploited in the development of protease inhibitors, kinase inhibitors, and other enzyme-targeting drugs. The tert-butyl carbamate moiety, in particular, is known for its stability under various reaction conditions and its ability to enhance solubility in certain solvents. These properties make Tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate a promising building block for synthesizing high-value pharmaceutical intermediates.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug candidates. The multifaceted nature of Tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate aligns well with this trend. By systematically modifying its substituents or exploring different synthetic pathways, chemists can fine-tune its biological activity. For instance, studies have shown that variations in the phenolic ring’s substitution pattern can significantly alter binding affinity to specific receptors or enzymes. This underscores the need for high-quality intermediates like this compound to facilitate rapid discovery and development.

Moreover, advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how modifications to Tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate might affect its interactions with biological targets. Such predictions are invaluable for guiding synthetic efforts and reducing experimental trial-and-error. By leveraging these tools alongside traditional wet chemistry approaches, researchers can accelerate the pace of drug discovery while maintaining high precision.

The pharmaceutical industry also benefits from standardized intermediates like this one due to regulatory considerations. High-purity compounds with well-documented synthetic routes are essential for meeting stringent quality requirements set by agencies such as the FDA or EMA. Tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate, with its clear chemical identity and controlled production process, serves as a reliable component in multi-step syntheses required for drug manufacturing.

In conclusion,Tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate (CAS No. 2229236-26-2) represents an important advancement in pharmaceutical chemistry. Its unique structural features offer numerous possibilities for further functionalization and application in drug development. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound will likely play an increasingly significant role in both academic investigations and industrial processes aimed at creating safer and more effective medications.

2229236-26-2 (tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate) 関連製品

- 18158-44-6(4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI))

- 2228600-18-6(1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol)

- 887589-39-1(methyl4-chloro-6,8-difluoroquinoline-2-carboxylate)

- 85052-90-0(3-(4-chlorobenzenesulfonyl)propan-1-amine)

- 397290-70-9(ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)

- 2034603-86-4(1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione)

- 75136-54-8(PRE-084 hydrochloride)

- 1527613-75-7(2-(3-methoxy-1,2-oxazol-5-yl)ethanimidamide)

- 1005298-85-0(2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 1997541-83-9(2H-Pyran-3-ol, 3-[1-(aminomethyl)cyclopropyl]tetrahydro-6-methyl-)